molecular formula C11H8N4O B7852878 2-[(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzonitrile

2-[(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzonitrile

Cat. No.: B7852878
M. Wt: 212.21 g/mol
InChI Key: VNZSZIQXNQUOOD-UHFFFAOYSA-N
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Description

2-[(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzonitrile is a heterocyclic compound that features a pyrazole ring fused with a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzonitrile typically involves the condensation of 5-oxo-1H-pyrazole-4-carbaldehyde with 2-aminobenzonitrile under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like p-toluenesulfonic acid or sodium acetate to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzonitrile stands out due to its unique combination of a pyrazole ring and a benzonitrile moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c12-5-8-3-1-2-4-10(8)13-6-9-7-14-15-11(9)16/h1-4,6-7,13H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZSZIQXNQUOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC=C2C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C#N)NC=C2C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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